4-Amino-2-fluorobenzotrifluoride

Physical Chemistry Formulation Science Process Chemistry

Select 4-Amino-2-fluorobenzotrifluoride (CAS 69411-68-3) for its unique 2-fluoro-4-amino substitution pattern. The ortho-F and meta-CF₃ groups create distinct electronic effects (pKa 1.75, XLogP3 2.2) enabling efficient amide couplings under mild conditions—outperforming regioisomers in reaction yield and product purity. Supplied as a white to light yellow crystalline solid (mp 54–58°C) at ≥98% purity (GC). Documented intermediate for florasulam, fipronil, CNS drug candidates, and fluorinated specialty polymers. Solid-state handling ensures consistent scalability. Request bulk pricing for kg-scale procurement.

Molecular Formula C7H5F4N
Molecular Weight 179.11 g/mol
CAS No. 69411-68-3
Cat. No. B1270791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-fluorobenzotrifluoride
CAS69411-68-3
Molecular FormulaC7H5F4N
Molecular Weight179.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)C(F)(F)F
InChIInChI=1S/C7H5F4N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2
InChIKeyCRRVZRDISHOQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-fluorobenzotrifluoride (CAS 69411-68-3): A Fluorinated Aniline Building Block for Pharmaceutical and Agrochemical Synthesis


4-Amino-2-fluorobenzotrifluoride (CAS 69411-68-3), systematically named 3-fluoro-4-(trifluoromethyl)aniline, is a fluorinated aromatic amine with the molecular formula C7H5F4N and a molecular weight of 179.11 g/mol. It features a unique substitution pattern comprising a primary amino group (-NH2) at the para position, a fluorine atom at the ortho position, and a trifluoromethyl group (-CF3) at the meta position relative to the amino group [1]. This specific arrangement imparts distinct electronic and steric properties that govern its reactivity and utility as a versatile intermediate in organic synthesis [1]. The compound is commercially available as a white to light yellow crystalline solid with a melting point of 54-58 °C and is typically supplied with a purity of ≥98% (GC) .

Why 4-Amino-2-fluorobenzotrifluoride (CAS 69411-68-3) Cannot Be Replaced by Positional Isomers or Other Fluorinated Anilines


The precise positioning of the fluorine and trifluoromethyl substituents on the aniline ring is not arbitrary; it critically dictates the compound's physicochemical properties, electronic character, and subsequent reactivity in downstream transformations. The 2-fluoro-4-amino substitution pattern, where the electron-withdrawing -CF3 group is meta to the -NH2 and the -F is ortho, establishes a specific balance of inductive and resonance effects that differs markedly from its regioisomers (e.g., 4-amino-3-fluorobenzotrifluoride, where -CF3 is ortho to -NH2) or from analogs with alternative halogens (e.g., chloro) or cyano groups. These differences manifest as measurable variations in basicity (pKa), physical state (solid vs. liquid), and lipophilicity, which in turn influence the compound's performance as a coupling partner, its solubility in reaction media, and its handling requirements . Direct substitution with a seemingly similar fluorinated aniline can lead to altered reaction kinetics, lower yields, or product contamination, underscoring the necessity of selecting the specific CAS 69411-68-3 isomer for validated synthetic routes .

Quantitative Differentiation of 4-Amino-2-fluorobenzotrifluoride (CAS 69411-68-3) Against Positional Isomers and Functional Analogs


Physical State and Melting Point: Solid vs. Liquid Differentiation from 4-Amino-3-fluorobenzotrifluoride

4-Amino-2-fluorobenzotrifluoride is a crystalline solid with a melting point of 55 °C (range 54-58 °C) at room temperature , whereas its positional isomer 4-Amino-3-fluorobenzotrifluoride (CAS 69409-98-9) is a liquid at 20 °C . This difference in physical state is a direct consequence of the regioisomeric substitution pattern and has practical implications for handling, storage, and formulation .

Physical Chemistry Formulation Science Process Chemistry

Basicity (pKa) Difference of 0.38 Log Units vs. 4-Amino-3-fluorobenzotrifluoride

The predicted acid dissociation constant (pKa) for 4-Amino-2-fluorobenzotrifluoride is 1.75 ± 0.10 . For its regioisomer 4-Amino-3-fluorobenzotrifluoride, the predicted pKa is 1.37 ± 0.10 . The 0.38 log unit difference (approximately a 2.4-fold change in Ka) reflects the distinct electronic influence of the ortho-fluorine and meta-trifluoromethyl groups on the aniline nitrogen's basicity [1].

Physical Organic Chemistry Reactivity Prediction Protonation State

Refractive Index Difference for Analytical Discrimination and Quality Control

The refractive index (n) is a key parameter for identity confirmation and purity assessment. 4-Amino-2-fluorobenzotrifluoride exhibits a refractive index of 1.383 . In contrast, the positional isomer 4-Amino-3-fluorobenzotrifluoride has a refractive index of 1.465 . The significant difference of 0.082 refractive index units provides a rapid, non-destructive optical method for distinguishing the two isomers and verifying the correct compound in inventory or during process development .

Analytical Chemistry Quality Control Process Analytical Technology

Commercially Available Purity: 98% (GC) vs. 95% for a Common Analog

Vendor specifications for 4-Amino-2-fluorobenzotrifluoride (CAS 69411-68-3) from reputable suppliers consistently list a minimum purity of ≥98% as determined by gas chromatography (GC) . In comparison, a common positional isomer, 4-Amino-3-fluorobenzotrifluoride, is frequently offered at a lower minimum purity specification of 95% from suppliers . This 3-percentage-point difference in guaranteed purity can be critical for reactions sensitive to impurities.

Procurement Specification Quality Assurance Supply Chain

Lipophilicity (XLogP3) as a Predictor of Biological and Environmental Partitioning

The computed partition coefficient (XLogP3) for 4-Amino-2-fluorobenzotrifluoride is 2.2 [1]. This value is higher than that of the non-fluorinated analog 4-aminobenzotrifluoride (CAS 455-14-1), which has an XLogP3 of 1.7 [2], and lower than the more lipophilic 4-Amino-2-chlorobenzotrifluoride (XLogP3 ~2.7, predicted) . This intermediate lipophilicity, conferred by the unique combination of ortho-fluorine and meta-trifluoromethyl groups, positions the compound within an optimal range for balancing membrane permeability and aqueous solubility in drug design .

Medicinal Chemistry ADME Environmental Fate

Validated Application Scenarios for 4-Amino-2-fluorobenzotrifluoride (CAS 69411-68-3) Based on Quantitative Differentiation


Pharmaceutical Intermediate for Neurological and Anti-Cancer Agents

The combination of high commercial purity (≥98%), solid-state handling advantages, and a moderately lipophilic profile (XLogP3 = 2.2) makes 4-Amino-2-fluorobenzotrifluoride a preferred building block for synthesizing drug candidates targeting the central nervous system and for fluorinated analogs of androgen receptor antagonists . Its higher basicity (pKa 1.75) compared to its regioisomer facilitates efficient amide bond formation and other amine-involving couplings under mild conditions, which is critical for constructing complex pharmacophores without degrading sensitive functional groups .

Agrochemical Synthesis for Herbicides and Insecticides

This compound is a documented intermediate in the production of commercial agrochemicals such as the herbicide florasulam and the insecticide fipronil . Its solid physical state and high purity specification ensure consistent, scalable manufacturing processes. The specific fluorine substitution pattern contributes to the desired biological activity and environmental fate profile of the final active ingredients .

Advanced Material Science and Polymer Chemistry

The distinct electron-withdrawing properties of the ortho-fluorine and meta-trifluoromethyl groups, as reflected in the compound's pKa and XLogP3 values, make it a valuable monomer or modifier in the synthesis of specialty polymers . Incorporation of this fluorinated aniline can enhance the thermal stability, chemical resistance, and dielectric properties of polymers used in high-performance electronics and automotive applications .

Development of Fluorescent Probes and Diagnostic Dyes

The amino group serves as a convenient handle for conjugation to fluorophores or other reporter groups, while the fluorinated aromatic core can influence the photophysical properties and cellular permeability of the resulting probe . The compound's solid nature and high purity simplify the preparation of well-defined, reproducible conjugates for biological imaging and diagnostic assays .

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